molecular formula C30H39N3O9S B11042944 di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate

di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate

Cat. No.: B11042944
M. Wt: 617.7 g/mol
InChI Key: DOXZXPPIXLMYEL-DFKUXCBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring with multiple functional groups, including tert-butyl, hydroxy, methyl, sulfonyl, hydrazono, and nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane ring, followed by the introduction of various functional groups through reactions such as alkylation, sulfonylation, and nitration. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Functional groups such as the nitro and sulfonyl groups are known to interact with biological molecules, potentially leading to applications in drug discovery and development.

Medicine

In medicine, the compound’s unique structure may be explored for therapeutic applications. For example, the hydrazono group could be investigated for its potential as an anti-cancer agent.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its diverse functional groups and stability.

Mechanism of Action

The mechanism of action of DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE depends on its specific interactions with molecular targets. For example, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE
  • **DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE

Uniqueness

The uniqueness of DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C30H39N3O9S

Molecular Weight

617.7 g/mol

IUPAC Name

ditert-butyl (6E)-4-hydroxy-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C30H39N3O9S/c1-18-12-14-21(15-13-18)43(39,40)32-31-22-17-30(8,36)25(27(35)42-29(5,6)7)23(24(22)26(34)41-28(2,3)4)19-10-9-11-20(16-19)33(37)38/h9-16,23-25,32,36H,17H2,1-8H3/b31-22+

InChI Key

DOXZXPPIXLMYEL-DFKUXCBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(C(C(C2C(=O)OC(C)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)(C)C)(C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C(C(C2C(=O)OC(C)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)(C)C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.